2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol
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Overview
Description
2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol is an organic compound with a unique structure characterized by a cyclopentene ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol can be achieved through several methods. One common approach involves the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. This reaction can be optimized using deep eutectic solvents, such as triphenylmethylphosphonium bromide with acetic acid or ethylene glycol, to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of environmentally benign solvents and reagents is also a consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a model compound in studying cyclopentene derivatives and their reactivity.
Medicine: Research into its potential therapeutic properties, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action for 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol involves its interaction with molecular targets through its functional groups. The cyclopentene ring and phenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking the phenyl and hydroxyl groups.
Cyclohexane: Another cyclic hydrocarbon with a six-membered ring, often used as a solvent in organic chemistry.
Uniqueness
2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclopentene derivatives. The presence of both methyl and phenyl groups, along with the hydroxyl functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,4-dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,18,20-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJJAXYZLZAGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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